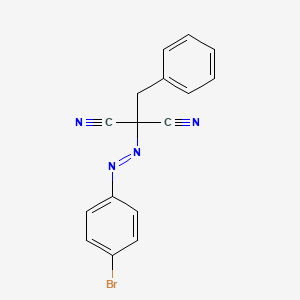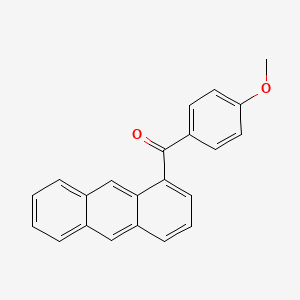
Ptilosarcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ptilosarcone is a diterpenoid compound isolated from the sea pen Ptilosarcus gurneyi It belongs to the class of briaranes, which are known for their complex structures and biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ptilosarcone can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route typically involves the formation of the core diterpenoid structure, followed by the introduction of specific functional groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from natural sources, such as the sea pen Ptilosarcus gurneyi. The process includes solvent extraction, chromatography, and crystallization to obtain pure this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Ptilosarcone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ptilosarcenone, a related diterpenoid compound.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to different derivatives.
Substitution: Substitution reactions can introduce new functional groups, altering the chemical properties of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, such as halogens and alkylating agents, are employed under controlled conditions.
Major Products Formed:
Ptilosarcenone: Formed through oxidation.
Ptilosarcen-12-propionate and Ptilosarcen-12-acetate: Formed through esterification reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.
Biology: Investigated for its biological activities, including potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ptilosarcone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular signaling pathways, leading to changes in gene expression and protein activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and inflammation regulation.
Comparación Con Compuestos Similares
Ptilosarcone is unique among diterpenoid briaranes due to its specific structure and reactivity. Similar compounds include:
Ptilosarcenone: A related diterpenoid formed through the oxidation of this compound.
Briaranes from other octocorals: Compounds with similar structures but different functional groups and biological activities.
Propiedades
Número CAS |
64597-86-0 |
|---|---|
Fórmula molecular |
C28H37ClO10 |
Peso molecular |
569.0 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4R,7R,8S,10Z,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13,17-trimethyl-9-methylidene-5,16-dioxo-6-oxatricyclo[11.4.0.03,7]heptadec-10-en-14-yl] butanoate |
InChI |
InChI=1S/C28H37ClO10/c1-8-9-21(33)38-20-12-18(32)14(3)22-24(37-17(6)31)28(35)15(4)26(34)39-25(28)23(29)13(2)10-11-19(27(20,22)7)36-16(5)30/h10-11,14-15,19-20,22-25,35H,2,8-9,12H2,1,3-7H3/b11-10-/t14-,15-,19-,20-,22+,23-,24-,25-,27-,28+/m0/s1 |
Clave InChI |
HMDJRTOEGJOHTB-UUVKGRLKSA-N |
SMILES isomérico |
CCCC(=O)O[C@H]1CC(=O)[C@@H]([C@H]2[C@]1([C@H](/C=C\C(=C)[C@@H]([C@H]3[C@]([C@H]2OC(=O)C)([C@H](C(=O)O3)C)O)Cl)OC(=O)C)C)C |
SMILES canónico |
CCCC(=O)OC1CC(=O)C(C2C1(C(C=CC(=C)C(C3C(C2OC(=O)C)(C(C(=O)O3)C)O)Cl)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)


![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)
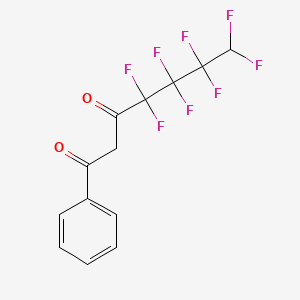
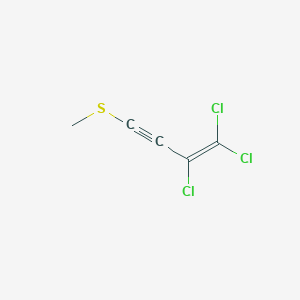

![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)
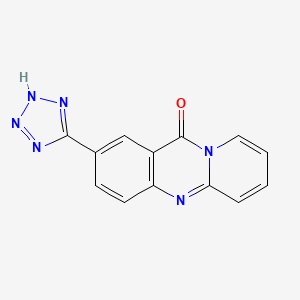
![2-{4-[(5-Chloropyridin-2-yl)oxy]phenoxy}propanenitrile](/img/structure/B14497761.png)

